molecular formula C12H10O2S B596051 2-(2-Methylthiophenyl)benzoic acid CAS No. 186295-30-7

2-(2-Methylthiophenyl)benzoic acid

Cat. No.: B596051
CAS No.: 186295-30-7
M. Wt: 218.27 g/mol
InChI Key: VVYSHUBEEYYGJK-UHFFFAOYSA-N
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Description

2-(2-Methylthiophenyl)benzoic acid is a benzoic acid derivative featuring a methylthiophenyl substituent at the ortho position of the carboxylic acid group.

Properties

CAS No.

186295-30-7

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

2-(2-methylthiophen-3-yl)benzoic acid

InChI

InChI=1S/C12H10O2S/c1-8-9(6-7-15-8)10-4-2-3-5-11(10)12(13)14/h2-7H,1H3,(H,13,14)

InChI Key

VVYSHUBEEYYGJK-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1C2=CC=CC=C2C(=O)O

Canonical SMILES

CC1=C(C=CS1)C2=CC=CC=C2C(=O)O

Synonyms

2-(2-Methylthiophenyl)benzoic acid

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-Methylthiophenyl)benzoic acid can be achieved through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance. Industrial production methods may involve similar coupling reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-(2-Methylthiophenyl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methylthiophenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylthiophenyl)benzoic acid involves its interaction with various molecular targets. The compound can modulate enzyme activity, interact with proteins, and affect cellular pathways. Specific pathways and targets depend on the context of its application, such as its use in biological or chemical systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 2-(2-Methylthiophenyl)benzoic acid, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -SCH₃ at ortho-phenyl position C₁₄H₁₂O₂S ~244.3 (estimated) Hypothesized applications in drug design; electron-donating effects may lower pKa compared to sulfonyl derivatives
2-[(Phenylthio)methyl]benzoic acid -SPh-CH₂- at ortho position C₁₄H₁₂O₂S 244.31 Potential intermediate in organic synthesis; thioether group enhances lipophilicity
2-(Methylsulfonyl)benzoic Acid -SO₂CH₃ at ortho position C₈H₈O₄S 200.21 Electron-withdrawing sulfonyl group increases acidity (pKa ~1.5); used in medicinal chemistry
2-(4-Methylbenzoyl)benzoic acid -CO(C₆H₄CH₃) at para position C₁₅H₁₂O₃ 240.26 Demonstrated strong receptor binding (ΔGbinding = -8.2 kcal/mol in docking studies)
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Thiazole ring at ortho position C₁₁H₉NO₂S 219.26 mp 139.5–140°C; used as a reagent in chemical synthesis

Key Differences in Physicochemical Properties

  • Acidity : The methylthio group in this compound is electron-donating, likely resulting in a higher pKa (weaker acid) compared to sulfonyl derivatives like 2-(Methylsulfonyl)benzoic Acid, where the -SO₂CH₃ group is strongly electron-withdrawing .
  • Thermal Stability : Thiazole-containing derivatives (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid) show higher melting points (~140°C) due to aromatic stacking, whereas thioethers may have lower melting points .

Biological Activity

2-(2-Methylthiophenyl)benzoic acid is an organic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzoic acid moiety substituted with a 2-methylthiophenyl group. Its molecular formula is C15H14O2SC_{15}H_{14}O_2S, and it has a molecular weight of approximately 258.34 g/mol. This unique structure contributes to its reactivity and potential biological effects.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Benzoic acid and 2-methylthiophenol.
  • Reaction Conditions : The reaction is generally performed under acidic conditions to facilitate the formation of the desired product through electrophilic aromatic substitution.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis. In a study evaluating various compounds, some derivatives showed promising results with IC90 values indicating effective inhibition at low concentrations (e.g., IC90 ≤ 10 μg/mL) .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound can interact with specific enzymes, modulating their activity. This interaction can lead to the inhibition of inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Cellular Pathway Modulation : It may influence various cellular pathways by binding to receptors or other molecular targets, which can alter cellular responses.

Case Studies and Research Findings

  • Antimycobacterial Activity :
    • A series of related compounds were synthesized and tested against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA). Compounds derived from this compound demonstrated varying degrees of activity, with some achieving IC90 values as low as 7.57 μg/mL .
    CompoundIC90 (μg/mL)IC50 (μg/mL)Selectivity Index
    Compound A7.572.920.39
    Compound B2.683.111.05
  • Inflammatory Response Modulation :
    • Studies have indicated that certain derivatives can inhibit enzymes involved in inflammatory processes, thus suggesting potential therapeutic applications in treating conditions like arthritis or other inflammatory diseases .
  • Cytotoxicity Assessments :
    • The cytotoxic effects on VERO cells were evaluated in parallel with antimycobacterial assays to determine selectivity and safety profiles for potential therapeutic applications .

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